4-Methoxy-7-methyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula and a molecular weight of 194.26 g/mol. It is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a benzothiazole ring that is substituted with methoxy and methyl groups, contributing to its unique chemical properties and biological activities .
This compound can be synthesized through various chemical processes, with the most common method involving the condensation of 4-methoxy-2-aminothiophenol with methyl iodide under basic conditions. Its availability in commercial markets is supported by suppliers such as Benchchem and VWR, which provide it for research purposes .
The synthesis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine typically involves:
The reaction conditions must be optimized for yield and purity. This may include adjusting temperature, reaction time, and concentration of reactants. Industrial production methods may involve continuous flow reactors to enhance efficiency and scalability.
The molecular structure of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine includes:
The compound's structural characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 194.26 g/mol |
CAS Number | 88686-30-0 |
Melting Point | Not specified in sources |
4-Methoxy-7-methyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions:
Common reagents and conditions for these reactions include:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Aqueous or organic solvent |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Halogens, nitrating agents | Presence of a base or catalyst |
The mechanism of action for 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets:
While specific physical properties such as melting point are not consistently documented, the compound is generally classified as an irritant.
Key chemical properties include:
4-Methoxy-7-methyl-1,3-benzothiazol-2-amine has diverse applications in scientific research:
This compound's multifaceted applications highlight its significance in ongoing scientific research and industrial development.
The structural architecture of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine enables its integration into advanced anticancer agents. Key mechanisms include:
Kinase Inhibition: The compound serves as a synthetic precursor for kinase inhibitors. When functionalized with morpholine-ethyl furancarboxamide, the resulting hybrid (C₂₂H₂₈ClN₃O₄S; MW: 465.99 g/mol [3]) demonstrates dual targeting of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). The benzothiazole core facilitates π-stacking interactions within kinase ATP-binding pockets, while the morpholine moiety enhances solubility and bioavailability [3] [7].
DNA Intercalation: Derivatives bearing this benzothiazole scaffold exhibit planar aromatic systems capable of intercalating DNA. Computational studies indicate binding affinity to GC-rich sequences (ΔG = -9.2 kcal/mol), disrupting replication in leukemia cell lines (e.g., K562) with IC₅₀ values of 1.8–4.3 μM [4] [7].
Structural-Activity Insights:
Table 1: Anticancer Derivatives Incorporating 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine
Compound | Molecular Target | Cancer Cell Line Efficacy (IC₅₀) | Structural Role of Benzothiazole Core |
---|---|---|---|
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide hydrochloride | RTKs/CDKs | 2.7 μM (MCF-7) | Kinase hinge region binding |
3-(Benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | Topoisomerase II | 4.3 μM (K562) | DNA intercalation |
The inherent electrophilicity of the benzothiazole ring system confers broad-spectrum antimicrobial properties:
Membrane Disruption: Protonation of the benzothiazole N3 atom (pKₐ ≈ 5.8) enables electrostatic interactions with Gram-positive bacterial membranes. Derivatives reduce Staphylococcus aureus biofilm formation by 78% at 32 µg/mL, surpassing ampicillin (62% reduction) [4] [5].
Dihydropteroate Synthase (DHPS) Inhibition: Analogues featuring benzenesulfonyl extensions (e.g., VulcanChem VC8312569 [7]) competitively inhibit DHPS (Kᵢ = 0.8 µM), mimicking p-aminobenzoic acid (PABA) and disrupting folate biosynthesis in Escherichia coli.
Structure-Dependent Spectrum:
Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives
Pathogen | Lead Compound | Minimum Inhibitory Concentration (µg/mL) | Primary Mechanism |
---|---|---|---|
Staphylococcus aureus | 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine | 32 | Membrane disruption |
Escherichia coli | Benzenesulfonyl-piperazine benzothiazole [7] | 8 | DHPS competitive inhibition |
Pseudomonas aeruginosa | Morpholinoethyl-furan benzothiazole [3] | 16 | Efflux pump inhibition |
The electron-donating 4-methoxy group enables selective interactions with neurological and cardiovascular enzymes:
Adenosine A₂ₐ Receptor (A₂ₐR) Antagonism: Morpholine-substituted analogues (e.g., 4-Methoxy-7-Morpholinobenzo[d]thiazol-2-amine ) exhibit A₂ₐR binding (Kᵢ = 2.8–4.9 nM). This suppresses neuroinflammatory cascades in Parkinson’s models, reducing dopamine neuron degeneration by 40% at 10 mg/kg .
Cholinesterase Inhibition: Structural hybridization with tacrine-like motifs yields dual-binding acetylcholinesterase (AChE) inhibitors. The benzothiazole amine anchors to the catalytic anionic site (CAS), while appended quinolines occupy the peripheral anionic site (PAS), achieving IC₅₀ = 120 nM against AChE [5] [7].
Cardioprotective Kinase Modulation: Piperazine-linked derivatives activate AMPK (EC₅₀ = 0.7 µM) via allosteric modulation, enhancing glucose uptake in cardiomyocytes. This demonstrates therapeutic potential for ischemic heart disease [3] [7].
Table 3: Enzymatic Targets Modulated by Benzothiazole Derivatives
Enzyme/Receptor | Biological Impact | Derivative Structure-Activity Relationship |
---|---|---|
Adenosine A₂ₐ receptor | Neuroprotection in Parkinson’s models | Morpholino at C7 enhances receptor subtype selectivity |
Acetylcholinesterase | Restores synaptic acetylcholine in Alzheimer’s | Free amine at C2 essential for CAS interaction |
AMP-activated protein kinase | Improves cardiac metabolic efficiency | Piperazine linker optimizes allosteric site binding |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3